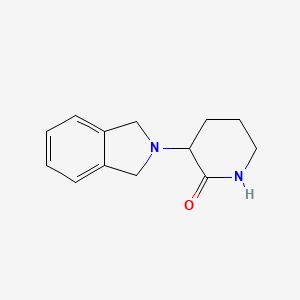

3-(2,3-dihydro-1H-isoindol-2-yl)piperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(2,3-dihydro-1H-isoindol-2-yl)piperidin-2-one” is a chemical compound with the IUPAC name 3-(isoindolin-2-yl)piperidine-2,6-dione . It has a molecular weight of 230.27 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O2/c16-12-6-5-11(13(17)14-12)15-7-9-3-1-2-4-10(9)8-15/h1-4,11H,5-8H2,(H,14,16,17) . This indicates that the compound has a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Applications De Recherche Scientifique

Synthesis Applications

Stereoselective Synthesis : A novel method for stereoselective synthesis of 2H-isoindolin-1,3-ylidenes, utilizing 2-(formylphenyl)acrylates and phenacylazide in the presence of piperidine, has been developed. This method allows the efficient creation of highly functionalized ethyl (Z)-2-((Z)-3-(2-oxo-2-arylethylidene)-2,3-dihydro-1H-benzo[e]isoindol-1-ylidene)-acetates (Prasad et al., 2021).

Pharmaceutical Intermediate Synthesis : The compound CR3124, which includes a 3-(2,3-dihydro-1H-isoindol-2-yl)piperidin-2-one structure, was examined for its physicochemical and biopharmaceutical properties. This study provides preformulation information crucial for pharmaceutical development (Cappelli et al., 2006).

Synthesis of 1-Alkyl-2,3-Dihydro-2-(4-Pyridinyl)-1H-Isoindoles : This research describes the synthesis of 1-alkyl-2,3-dihydro-2-(4-pyridinyl)-1H-isoindoles as potential selective serotonin reuptake inhibitors, a class of compounds that are important in the field of medicinal chemistry (KapplesKevin & Shutske, 1997).

Synthesis of Coumarin-Bearing Quinazolinone Derivatives : A dual-catalyst system involving piperidine was used for synthesizing coumarin-bearing 2,3-dihydro-4(1H)-quinazolinone derivatives. This method highlights good yields, mild reaction conditions, and easy purification (Alizadeh et al., 2014).

Synthesis of Novel G Protein-Coupled Receptor 119 Agonist : A potent drug-like G protein-coupled receptor 119 (GPR119) agonist was synthesized, which includes a this compound structure. This compound aids in exploring the pharmacological potential of GPR119 agonists (Sakairi et al., 2012).

Molecular Studies and Synthesis

- Characterization of PARP-1 Inhibitor : The discovery and characterization of NMS-P118, a potent, orally available, and highly selective PARP-1 inhibitor, were conducted. This molecule, which includes the this compound structure, is significant in cancer therapy (Papeo et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .

Mode of Action

It is known that the compound’s interaction with its targets can lead to various biochemical changes, which may be responsible for its potential therapeutic effects .

Biochemical Pathways

Similar compounds have been shown to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels, contributing to their potential therapeutic effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .

Propriétés

IUPAC Name |

3-(1,3-dihydroisoindol-2-yl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-12(6-3-7-14-13)15-8-10-4-1-2-5-11(10)9-15/h1-2,4-5,12H,3,6-9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAUJNSGFUBGJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dimethylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2474996.png)

![4-Methyl-N-[2,2,2-trichloro-1-(toluene-4-sulfonyl)-ethyl]-benzamide](/img/structure/B2474998.png)

![1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2475001.png)

![2-[(3-chlorobenzyl)amino]-5-{(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2475003.png)

![6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile](/img/structure/B2475011.png)

![3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2475013.png)

![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2475014.png)

![4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline](/img/structure/B2475015.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2475017.png)